2-Chloro-N-methyl-4-nitro-3-pyridinamine

Kinase Inhibition Pyruvate Dehydrogenase Kinase Regioselectivity

2-Chloro-N-methyl-4-nitro-3-pyridinamine (CAS 2733348-70-2) is a polysubstituted nitropyridinamine building block for kinase inhibitor library synthesis. Its unique 2-chloro, 4-nitro, 3-(N-methylamino) substitution pattern provides distinct electronic and steric properties unattainable from generic regioisomers. - ≥98% purity minimizes off-target effects in cellular assays and ensures reliable SAR data - Three orthogonal reactive handles (Cl, NO₂, NHMe) enable sequential derivatization via SNAr, reduction, and cross-coupling - Essential for SAR studies comparing 4-nitro vs. 3-nitro regioisomer impact on kinase target engagement Ideal for medicinal chemistry campaigns. In stock for immediate dispatch.

Molecular Formula C6H6ClN3O2
Molecular Weight 187.58 g/mol
Cat. No. B13937275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-methyl-4-nitro-3-pyridinamine
Molecular FormulaC6H6ClN3O2
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESCNC1=C(C=CN=C1Cl)[N+](=O)[O-]
InChIInChI=1S/C6H6ClN3O2/c1-8-5-4(10(11)12)2-3-9-6(5)7/h2-3,8H,1H3
InChIKeyINBBLNGFEFPPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-methyl-4-nitro-3-pyridinamine: Specialized Pyridinamine Scaffold


2-Chloro-N-methyl-4-nitro-3-pyridinamine (CAS: 2733348-70-2) belongs to the class of polysubstituted nitropyridinamines, a family of heterocyclic building blocks featuring a unique 2-chloro, 4-nitro, 3-(N-methylamino) substitution pattern on the pyridine core . This substitution pattern imparts distinctive electronic properties, positioning the compound as a strategic intermediate in the synthesis of kinase inhibitor scaffolds and biologically active heterocycles. The compound is available from specialized research chemical suppliers in high purity (≥98%) for pharmaceutical R&D applications .

Strategic intermediate for kinase inhibitor library and heterocyclic synthesis
Unique 2-chloro-4-nitro-N-methylamino substitution pattern
High-purity specification supports reproducible synthesis and assay workflows

2-Chloro-N-methyl-4-nitro-3-pyridinamine: Why Generic Substitution Fails


Despite a shared core heterocycle, the precise regiochemical arrangement of chlorine, nitro, and N-methylamino groups in 2-Chloro-N-methyl-4-nitro-3-pyridinamine dictates a unique electronic and steric environment that cannot be replicated by its regioisomers or other close analogs . Substituting a generic nitropyridinamine in a designed synthetic route or biological screening panel without accounting for these specific substitution vectors risks introducing divergent reactivity (e.g., nucleophilic aromatic substitution site preference), altered metabolic stability, and profoundly different target engagement profiles. Such substitutions can lead to synthetic failure, erroneous structure-activity relationship (SAR) interpretations, and delayed project timelines.

Regioisomeric mismatch
The 3-nitro regioisomer shows kinase inhibition (e.g., PDHK4) that may not be replicated by the 4-nitro isomer, potentially shifting SAR interpretation.
Functional group incompatibility
Analogs lacking the N-methylamino group (e.g., 2-chloro-4-methyl-3-nitropyridine) cannot serve as direct replacements in synthetic routes requiring this pharmacophore.
Purity grade differences
Lower purity specifications often associated with the 3-nitro isomer may introduce impurities that confound biological assay outcomes.

2-Chloro-N-methyl-4-nitro-3-pyridinamine: Evidence vs. Closest Analogs


Regioisomeric Specificity in PDHK Inhibition

The regioisomer 2-chloro-N-methyl-3-nitropyridin-4-amine (CAS: 1239719-69-7) demonstrates potent inhibition of PDHK4 with an IC50 of 21 nM in a radiometric biochemical kinase assay [1]. In contrast, published data for the target compound 2-Chloro-N-methyl-4-nitro-3-pyridinamine (4-nitro regioisomer) do not show this level of potency against PDHK4, underscoring the critical influence of nitro group position on kinase binding pocket compatibility [2]. This comparative data highlights that the 3-nitro regioisomer, not the 4-nitro target compound, is the preferred scaffold for developing PDHK4-targeted therapeutics.

PDHK4 inhibition
Head-to-head
Target: No significant activity reported
3-nitro isomer: IC50 21 nM
>100-fold potency gap
Regioisomer choice critical for PDHK4 inhibition studies
Radiometric kinase assay; target compound lacks positive activity data
Kinase Inhibition Pyruvate Dehydrogenase Kinase Regioselectivity

Divergent Synthetic Utility in Nevirapine Synthesis

The structural analog 2-chloro-4-methyl-3-nitropyridine (CAS: 23056-39-5) is a well-documented precursor in the industrial synthesis of the antiretroviral drug Nevirapine [1][2]. The target compound, 2-Chloro-N-methyl-4-nitro-3-pyridinamine, lacks the requisite 4-methyl group necessary for this specific synthetic pathway. Consequently, it cannot serve as a substitute in Nevirapine production. This functional group disparity—methyl versus N-methylamino—fundamentally redirects the compound's synthetic utility toward different heterocyclic frameworks and downstream applications, such as the synthesis of kinase inhibitors where the N-methylamino moiety is a critical pharmacophore [3].

Synthetic utility: Nevirapine
Class-level inference
Target: Lacks 4-methyl group
2-chloro-4-methyl-3-nitropyridine: Nevirapine precursor
Functional group mismatch; non-interchangeable
4-methyl analog required for Nevirapine pathway; target suited for kinase inhibitor synthesis
Divergent synthetic applications based on substitution pattern
Nevirapine NNRTI Synthesis Antiviral Intermediate

Physicochemical Profile vs. 3-Nitro Regioisomer

The regioisomer 2-chloro-N-methyl-3-nitropyridin-4-amine (CAS: 1239719-69-7) has a reported aqueous solubility of 38 µM and a logP of 2.2 [1]. While direct experimental data for 2-Chloro-N-methyl-4-nitro-3-pyridinamine are limited, the shift of the nitro group from position 3 to 4 is predicted to alter electron density distribution and hydrogen-bonding capacity, thereby influencing solubility and logP . This property divergence can impact pharmacokinetic behavior in in vivo studies and solubility-limited assay performance, making the compounds non-equivalent in drug discovery screening cascades.

Physicochemical profile
Context-dependent
Not experimentally determined
3-nitro isomer: Solubility 38 µM, logP 2.2
Solubility and logP may not transfer between regioisomers
Predicted differences; direct experimental data unavailable
Physicochemical Properties Solubility Drug-Likeness

Commercial Availability & Purity Benchmarks

2-Chloro-N-methyl-4-nitro-3-pyridinamine is available from specialized vendors with a minimum purity specification of 98% (HPLC) . In comparison, its 3-nitro regioisomer is widely available at lower purity grades (e.g., 95-97%) from multiple suppliers . For researchers requiring high-purity building blocks for sensitive synthetic transformations or biological assays, the 4-nitro target compound offers a superior starting material with reduced risk of interfering impurities and batch-to-batch variability, thereby enhancing experimental reproducibility.

Purity benchmark
Specification review
98%
Comparator: 95–97% typical
Higher purity specification may reduce need for additional purification
Based on vendor Certificate of Analysis
Chemical Procurement Purity Specification Research Supply

2-Chloro-N-methyl-4-nitro-3-pyridinamine: Key Application Scenarios


Multitargeted Kinase Inhibitors for Oncology

Based on the established utility of pyridin-3-amine derivatives as multitargeted kinase inhibitors in non-small cell lung cancer (NSCLC) research [1], 2-Chloro-N-methyl-4-nitro-3-pyridinamine serves as an ideal starting material for designing novel kinase inhibitor libraries. Its unique 2-chloro and 4-nitro substitution pattern provides distinct electronic and steric properties compared to 3-nitro analogs, enabling the exploration of new chemical space and potentially improving kinase selectivity profiles. The high commercial purity (≥98%) ensures reliable synthetic outcomes in parallel medicinal chemistry campaigns.

Divergent Synthesis of Agrochemical Building Blocks

Given its structural divergence from Nevirapine intermediates [2], this compound is optimally deployed in the synthesis of non-antiviral heterocyclic scaffolds, such as pyridylmethylamines with potential as agrochemicals or specialty organic materials. Its functional groups (chloro, nitro, N-methylamino) offer multiple orthogonal reactive handles for sequential derivatization via nucleophilic aromatic substitution, reduction, and cross-coupling reactions, enabling efficient access to diverse compound collections.

High-Purity Starting Material for Biological Assays

For research groups conducting cellular assays or in vitro pharmacology where trace impurities could confound results, the 98% pure 2-Chloro-N-methyl-4-nitro-3-pyridinamine offers a distinct advantage over the more widely available but less pure 3-nitro regioisomer (typically 95-97%) . This higher purity specification minimizes the risk of off-target effects and ensures that observed biological activity can be confidently attributed to the target compound, thereby increasing data quality and reproducibility in early-stage drug discovery.

SAR Studies on Nitropyridinamine Scaffolds

The compound is essential for SAR studies designed to understand the impact of nitro group regiochemistry on target binding and pharmacokinetic properties. Direct comparison with the 3-nitro regioisomer (which shows potent PDHK4 inhibition [3]) allows medicinal chemists to map the binding pocket requirements of kinase targets and to rationally design analogs with improved selectivity or metabolic stability. Procuring both regioisomers is critical for a complete and informative SAR investigation.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis for oncology research
Regioisomeric substitution pattern and purity
Kinase selectivity profile in screening panels
Divergent synthesis of agrochemical building blocks
Multiple orthogonal reactive handles (chloro, nitro, N-methylamino)
Synthetic route efficiency and compound library diversity
High-purity synthesis for biological assays
High-purity specification (HPLC)
Assay reproducibility and off-target artifact minimization
Regioisomeric SAR investigation
Regioisomeric identity and substitution pattern
Binding pocket mapping and metabolic stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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